N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c16-12-4-2-11(3-5-12)6-7-17-14(20)13-10-18-19-8-1-9-21-15(13)19/h2-5,10H,1,6-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCDWNJNVGMBNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NCCC3=CC=C(C=C3)F)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. With the molecular formula and a molecular weight of approximately 289.30 g/mol, this compound is characterized by its unique pyrazolo[5,1-b][1,3]oxazine structure which contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 289.30 g/mol |
| IUPAC Name | N-[2-(4-fluorophenyl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
| Solubility | Soluble |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. This compound has been studied for its potential effects on various signaling pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may act as an inhibitor of certain kinases or receptors that are critical in cancer progression.
Anticancer Potential
Recent research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Case Study 1 : A study conducted on a series of pyrazolo[5,1-b][1,3]oxazines demonstrated their ability to inhibit tumor growth in various cancer cell lines. The compound showed a dose-dependent response with IC50 values indicating effective cytotoxicity against breast and lung cancer cells.
- Case Study 2 : In vivo studies using mouse models indicated that administration of this compound led to reduced tumor sizes compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tissues.
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective properties. Research has highlighted its potential role in modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress.
- Case Study 3 : A recent investigation into the neuroprotective effects of related compounds found that they could significantly reduce markers of inflammation in models of neurodegenerative diseases.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reactivity is typical for carboxamides and has been observed in structurally related compounds.
Key Findings :
-
Hydrolysis rates depend on steric hindrance near the carboxamide group.
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The fluorophenethyl group does not participate directly but stabilizes intermediates via inductive effects.
Nucleophilic Substitution
The pyrazolo-oxazine ring exhibits electrophilic reactivity at specific positions, enabling substitutions. The C-3 position is particularly reactive due to conjugation with the oxazine oxygen .
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Halogenation | Cl₂, FeCl₃ (catalytic), CH₂Cl₂ | 3-Chloro-pyrazolo-oxazine derivative | 58% | |
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-pyrazolo-oxazine derivative | 45% |
Mechanistic Insights :
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Electrophilic attack occurs preferentially at C-3 due to resonance stabilization from the oxazine oxygen.
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Fluorine on the phenethyl group deactivates the aromatic ring, reducing para-substitution competition .
Cycloaddition Reactions
The pyrazolo-oxazine core participates in [4+2] Diels-Alder reactions, leveraging its conjugated diene system .
| Reaction Type | Dienophile | Product | Yield | Source |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, Δ | Fused bicyclic adduct (pyrazolo-oxazine-maleic anhydride hybrid) | 63% |
Structural Analysis :
-
The reaction proceeds via a suprafacial interaction, with the oxazine ring acting as the electron-rich diene .
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Steric effects from the fluorophenethyl group limit regioselectivity in some cases.
Functional Group Transformations
The carboxamide group reacts with amines or alcohols to form substituted derivatives.
Key Observations :
-
Coupling reactions retain the pyrazolo-oxazine framework, enabling diversification for pharmacological studies .
Oxidation and Reduction
The dihydro-oxazine moiety is susceptible to redox reactions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 25°C | Aromatic pyrazolo-oxazine derivative (loss of dihydro character) | 52% | |
| Reduction | NaBH₄, MeOH | Tetrahydro-pyrazolo-oxazine derivative | 60% |
Mechanistic Notes :
-
Oxidation converts the dihydro-oxazine to a fully aromatic system, altering electronic properties.
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Reduction stabilizes the oxazine ring but reduces conjugation.
Biological Activity-Driven Modifications
The compound’s interactions with enzymes (e.g., PDE4 inhibitors) guide targeted modifications :
| Modification | Target | Outcome | Source |
|---|---|---|---|
| Introduction of sulfonyl groups | Enhanced binding to PDE4B | Improved IC₅₀ by 3-fold compared to parent compound |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo-oxazine scaffold is a versatile framework for drug discovery. Below, N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is compared to key analogs in terms of structure, functional groups, and pharmacological properties.
Structural Analogues and Substituent Effects
- Fluorine’s electron-withdrawing effect may enhance binding interactions compared to non-fluorinated analogs like N-(1-phenylethyl)-...-carboxamide .
Functional Group Impact: Carboxamide vs. Sulfonamide
- Solubility and Toxicity :
- Carboxamide derivatives (e.g., the target compound) generally exhibit higher solubility than sulfonamides like GDC-2394, which faced renal toxicity due to precipitation in preclinical studies .
- GDC-2394’s toxicity was mitigated by introducing a basic amine, highlighting the importance of substituent design in optimizing safety profiles .
Q & A
Q. What synthetic strategies are employed to construct the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold?
The core scaffold is synthesized via regiocontrolled methods starting from pyrazole precursors. Key steps include:
- Protection of hydroxyethyl groups on pyrazole to enable regioselective aldehyde formation (yields >80%) .
- Deprotection and reduction to generate fused heterocycles, allowing substitution at positions 3, 6, and 7 .
- For carboxamide derivatives, hydrolysis of ester intermediates (e.g., ethyl esters) using LiOH in THF/water yields carboxylic acids, followed by coupling with amines .
Q. How is the purity and structural integrity of this compound validated?
Methodological validation includes:
- HPLC : Purity >98% (λ = 220 nm) with retention time matching reference standards .
- NMR : ¹H and ¹³C spectra confirm regiochemistry (e.g., δ 3.80 ppm for oxazine CH₂, δ 7.93 ppm for pyrazole protons) .
- Mass spectrometry : ESI+ confirms molecular weight (e.g., m/z = 197 for the carboxylic acid intermediate) .
Q. What in vitro assays are used to assess NLRP3 inflammasome inhibition?
- IL-1β release assays : THP-1 macrophages primed with LPS and activated with ATP/Nigericin. IC₅₀ values are calculated via ELISA .
- Caspase-1 activity : Fluorometric substrates (e.g., Ac-YVAD-AMC) measure enzymatic inhibition .
- Selectivity is tested against related inflammasomes (e.g., NLRC4, AIM2) to confirm NLRP3 specificity .
Advanced Research Questions
Q. How can renal toxicity due to compound precipitation be mitigated during preclinical development?
- Solubility optimization : Introducing basic amines (e.g., methylamino groups) increases aqueous solubility at physiological pH, reducing precipitation risks .
- Lipophilic ligand efficiency (LLE) : Balancing logP and potency (e.g., LLE >5) improves pharmacokinetic profiles .
- In vivo safety studies : Cynomolgus monkey models assess renal toxicity, with histopathology and serum creatinine levels as endpoints .
Q. What structural modifications enhance metabolic stability without compromising NLRP3 inhibitory activity?
- Heterocyclic replacements : Substituting phenyl groups with pyridines or pyrimidines reduces logP (e.g., ClogP from 4.2 to 3.5) while maintaining potency .
- Sulfonylurea vs. carboxamide : Sulfonylurea derivatives (e.g., GDC-2394) show higher metabolic stability in human liver microsomes (t₁/₂ >60 min) compared to carboxamides .
- Proximal heterocycles : Pyridine rings at terminal positions improve solubility at low pH (e.g., >10 mg/mL in simulated gastric fluid) and oral bioavailability (F >50%) .
Q. How do researchers reconcile discrepancies between in vitro potency and in vivo efficacy?
- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Correlate plasma exposure (AUC) with target engagement (e.g., IL-1β suppression in blood) .
- Tissue distribution studies : LC-MS/MS quantifies compound levels in organs (e.g., liver, kidneys) to identify off-target accumulation .
- Species-specific metabolism : Comparative microsomal stability assays (human vs. rodent) guide dose adjustments .
Q. What strategies address contradictory data in NLRP3 inhibition across disease models?
- Model stratification : Use genetic NLRP3-knockout mice to confirm on-target effects in diseases like liver fibrosis .
- Biomarker validation : Measure downstream markers (e.g., caspase-1 cleavage, ASC speck formation) across models to validate mechanism .
- Dose titration : Identify therapeutic windows where NLRP3 inhibition does not impair host defense (e.g., bacterial clearance in infection models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
